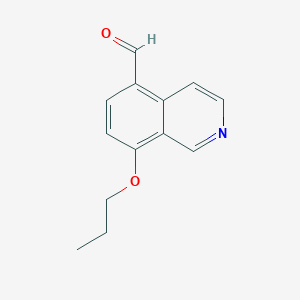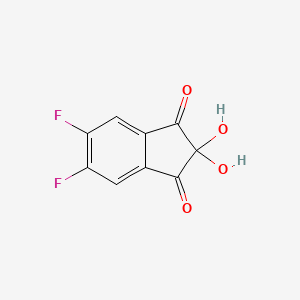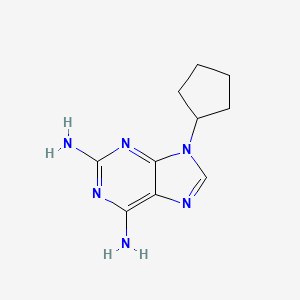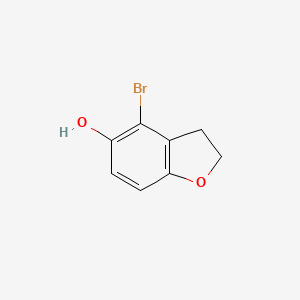![molecular formula C12H18N4 B11888036 1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)- CAS No. 646056-23-7](/img/structure/B11888036.png)
1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-METHYL-7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE is a complex organic compound featuring a spirocyclic structure with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrimidine derivative with a suitable diamine in the presence of a catalyst can yield the desired spirocyclic compound. The reaction conditions often involve refluxing in an organic solvent such as toluene or acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-METHYL-7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-METHYL-7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 1-METHYL-7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access. The pathways involved may include signal transduction cascades or metabolic pathways .
Comparaison Avec Des Composés Similaires
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Bicyclo[3.3.1]nonanes: These compounds have a similar spirocyclic structure and are studied for their anticancer properties.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives: These compounds also feature a spirocyclic framework and are investigated for their antimicrobial activities.
Uniqueness: 1-METHYL-7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE is unique due to its specific combination of a spirocyclic structure with a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
646056-23-7 |
|---|---|
Formule moléculaire |
C12H18N4 |
Poids moléculaire |
218.30 g/mol |
Nom IUPAC |
1-methyl-7-pyrimidin-5-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C12H18N4/c1-15-5-2-3-12(15)4-6-16(9-12)11-7-13-10-14-8-11/h7-8,10H,2-6,9H2,1H3 |
Clé InChI |
POUAXVXKENTAMN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC12CCN(C2)C3=CN=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11887995.png)
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid](/img/structure/B11888001.png)
![(7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11888002.png)

![Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate](/img/structure/B11888010.png)




